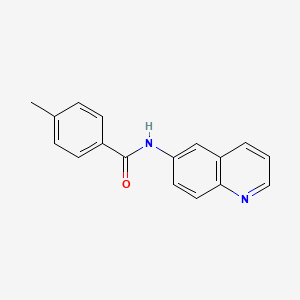

4-methyl-N-quinolin-6-ylbenzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-N-quinolin-6-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-12-4-6-13(7-5-12)17(20)19-15-8-9-16-14(11-15)3-2-10-18-16/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOPTWFKEGSQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667181 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

The synthesis of 4-methyl-N-quinolin-6-ylbenzamide can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde under acidic conditions . Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Industrial production methods often employ greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .

Analyse Chemischer Reaktionen

4-Methyl-N-quinolin-6-ylbenzamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the quinoline ring.

Common reagents and conditions for these reactions include acidic or basic environments, transition metal catalysts, and specific oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

While there is no information about the specific compound "4-methyl-N-quinolin-6-ylbenzamide" in the provided search results, the search results do offer information about related compounds and their applications, which can provide a basis for understanding the potential applications of "4-methyl-N-quinolin-6-ylbenzamide."

Here's a summary of what the search results indicate:

General Applications of Quinoline Derivatives

- Drug Design: Quinoline is a core structure in drug design due to its broad bioactivity . Many quinoline derivatives have been created and assessed for their biological activities .

- Antimicrobial Properties: Quinoline derivatives have antimicrobial, antifungal, antiviral, and antiprotozoal properties . Fluoroquinolones, since the 1980s, have been used to treat bacterial infections .

- Antimalarial Drugs: Quinoline is a key structure in many antimalarial drugs, such as chloroquine and mefloquine . Quinine, another quinoline derivative, is used to treat severe Plasmodium falciparum infections .

- Anticancer Activity: Quinoline derivatives have demonstrated anticancer potential, inducing apoptosis in various cancer cell lines.

Specific Examples & Related Compounds

- 2-Substituted Quinoline-6-Carboxamide Derivatives: A series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized and evaluated for metabotropic glutamate receptor type 1 (mGluR1) activity .

- Quinoline-4-Carboxamides: These compounds have shown antiplasmodial activity and inhibit translation elongation factor 2 (PfEF2) in Plasmodium falciparum . Some have demonstrated excellent oral efficacy in malaria mouse models .

- N-(6-bromo-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has anticancer and antimicrobial properties. It can inhibit enzymes, modulate receptors, and bind to nucleic acids. Studies have shown it inhibits breast cancer cell growth and may disrupt bacterial DNA synthesis.

Potential Applications Based on Related Compounds

Given the information above, "4-methyl-N-quinolin-6-ylbenzamide" may have the following potential applications:

- Antimicrobial Agent: It could potentially disrupt bacterial DNA gyrase activity.

- Anticancer Agent: It may induce apoptosis in cancer cells.

- mGluR1 Activity: It may have activity related to metabotropic glutamate receptor type 1 .

- Treatment of Diseases with Dysregulated Kinase Signaling: It may be useful in treating diseases such as cancer, atherosclerosis, lung fibrosis, renal fibrosis and regeneration, liver disease, allergic disorder, inflammatory disease, autoimmune disorder, cerebrovascular disease, cardiovascular disease, or condition associated with organ transplantation .

Wirkmechanismus

The mechanism of action of 4-methyl-N-quinolin-6-ylbenzamide involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These interactions stabilize the enzyme-DNA complex, leading to the cleavage of DNA strands and ultimately causing cell death . This mechanism is similar to that of other quinoline derivatives, which are known for their antibacterial and anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects :

- Electron-Donating Groups (e.g., methyl, methoxy) :

- The 4-methyl group in the target compound likely enhances lipophilicity, favoring passive diffusion across biological membranes compared to polar substituents like methoxy or nitro groups .

- Electron-Withdrawing Groups (e.g., chloro, nitro) :

- The nitro group in may increase metabolic susceptibility, while the chloro group in could enhance binding to hydrophobic pockets in target proteins.

Heterocyclic Core Variations: Quinoline derivatives (target compound, ) exhibit planar aromatic systems conducive to intercalation or π-π stacking with biological macromolecules.

Molecular Weight and Solubility :

- The target compound (262.31 g/mol) has a lower molecular weight than (341.75 g/mol) and (314.36 g/mol), suggesting better bioavailability. Methoxy groups in may improve aqueous solubility but reduce blood-brain barrier penetration compared to methyl or chloro substituents.

Research Findings and Implications

- Biological Target Compatibility: Quinoline-based compounds often target DNA topoisomerases or kinases. The absence of bulky substituents in the target compound may allow broader target engagement compared to or , which have steric hindrance from chloro or nitro groups.

- The target compound’s methyl group offers greater metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.